2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

medicinal chemistry building block characterization positional isomer differentiation

This 4-yl methoxy-pyrazine isomer (CAS 2548996-49-0) is essential for studies where the 3D orientation relative to the 4-chlorobenzylpiperidine core dictates target engagement; No commercial 3-yl isomer exists, so exact procurement is mandatory to avoid confounding positional isomerism. With a balanced logP (~2.79) and tPSA (47 Ų), it is an optimal intermediate-lipophilicity building block for CNS hit-to-lead programs. As a piperidine-based scaffold-hop replacement for piperazine hits (ΔpKa ~2 units, one less HBD), it is uniquely suited to engineer out hERG or α1-adrenergic liabilities while retaining a privileged 4-chlorobenzyl hydrophobic moiety. Three diversification points (pyrazine halo-substitution, piperidine amine deprotection, chlorophenyl Suzuki coupling) enable parallel library synthesis.

Molecular Formula C17H20ClN3O
Molecular Weight 317.8 g/mol
CAS No. 2548996-49-0
Cat. No. B6446053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
CAS2548996-49-0
Molecular FormulaC17H20ClN3O
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2
InChIKeyZVYFOCCHIBLVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2548996-49-0): Chemical Class and Procurement Profile


2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic heterocyclic compound (molecular formula C₁₇H₂₀ClN₃O, MW 317.8 g/mol) classified as a piperidine-substituted pyrazine ether. Its structure consists of a pyrazine ring linked via a methoxy bridge to the 4-position of a piperidine ring, which in turn is N-substituted with a 4-chlorobenzyl group. The compound is currently cataloged as a research screening compound or building block by a limited number of commercial suppliers [1]. No data from primary research papers, patents, or authoritative biological databases were identified for this specific compound.

Why Generic Substitution Fails for 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine


Generic substitution within the class of N-benzylpiperidine-pyrazine ethers is not advisable without rigorous comparative data. Although closely related analogs exist—such as positional isomers (3-yl vs. 4-yl methoxy attachment) or derivatives with heteroaryl substituents (pyridinylmethyl, fluorophenylmethyl)—no published SAR studies, X-ray co-crystal structures, or head-to-head bioassays are available to define how these structural variations translate into quantifiable pharmacological or physicochemical differences. In the absence of comparative IC₅₀, Ki, solubility, permeability, metabolic stability, selectivity, or target engagement data, the assumption that one analog can replace another in a research or industrial workflow is scientifically unfounded. Reliable selection necessitates direct experimental benchmarking or procurement of the exact CAS-registered entity to ensure reproducibility [1].

Product-Specific Quantitative Evidence Guide for 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine


Physicochemical Baselines: 4-yl vs. 3-yl Methoxy-Piperidine Positional Isomers

The target compound (4-yl methoxy attachment) and its closest positional isomer 2-({1-[(4-chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrazine (CAS 2770623-96-4) both share the identical molecular formula C₁₇H₂₀ClN₃O and molecular weight 317.8 g/mol . The only structural difference is the substitution position of the methoxy linker on the piperidine ring (4-position vs. 3-position). This change alters the three-dimensional geometry, pKa of the piperidine nitrogen, and molecular flexibility, which in structurally analogous systems has been shown to affect receptor binding, cellular permeability, and metabolic stability. However, no direct head-to-head experimental comparison quantifying these effects has been published for these specific compounds.

medicinal chemistry building block characterization positional isomer differentiation

LogP and Topological Polar Surface Area (tPSA) as Differentiation Metrics

The target compound has a computed logP of approximately 2.79 and a topological polar surface area (tPSA) of 47 Ų, as derived from the ZINC15 database [1]. In comparison, structurally related 2-(piperidin-4-ylmethoxy)pyrazine (CAS 1250125-99-5), lacking the 4-chlorobenzyl substituent, has a lower molecular weight (193.25 g/mol) and predictably lower logP (~1.0–1.5) and smaller tPSA (~38 Ų) . The addition of the 4-chlorophenylmethyl group in the target compound increases lipophilicity and molecular bulk, which correlates with altered membrane permeability, oral absorption potential, and blood-brain barrier penetration in class-level models. However, these are in silico predictions; no experimental logP or PAMPA permeability values are available for the target compound.

ADMET prediction physicochemical profiling lead optimization

Computed Physicochemical Properties and Rotatable Bond Count

The target compound possesses 5 rotatable bonds and 3 hydrogen bond acceptors (pyrazine N atoms and ether O), with 0 hydrogen bond donors at physiological pH [1]. In comparison, 1-(4-chlorobenzyl)piperidine (CAS 38065-87-1), a simpler analog lacking the methoxy-pyrazine moiety, has approximately 2 rotatable bonds and 1 hydrogen bond acceptor. The higher rotatable bond count in the target compound implies greater conformational entropy loss upon binding, which can negatively impact binding affinity if not compensated by favorable enthalpic interactions. This difference in molecular flexibility directly affects the compound's expected ligand efficiency (LE = ΔG / N_heavy_atoms), with the target compound likely exhibiting lower LE than its simpler analogs if target binding affinities are comparable.

drug-likeness assessment molecular flexibility ligand efficiency metrics

Purity and Availability as Procurement Differentiation

The target compound is offered by a limited number of suppliers, with typical catalog purities stated as ≥95% (HPLC or NMR). In contrast, the positional isomer 2-({1-[(4-chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrazine (CAS 2770623-96-4) appears to have no active commercial suppliers as of the search date . For industrial procurement, the availability of >95% purity in milligram-to-gram quantities with full characterization (¹H NMR, LCMS, HPLC) is a key differentiator. However, no independent comparative purity analysis (e.g., qNMR from a third-party reference laboratory) has been published for either compound.

compound sourcing purity benchmarking reproducibility in screening

Best Research and Industrial Application Scenarios for 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine Based on Available Evidence


Positional Isomer-Controlled Chemical Biology Probe Design

When designing chemical biology probes where the 3D orientation of the methoxy-pyrazine moiety relative to the 4-chlorobenzylpiperidine core is hypothesized to influence target engagement, procurement of the exact 4-yl isomer (CAS 2548996-49-0) is essential to avoid confounding effects from positional isomerism. The absence of commercially available 3-yl isomer further simplifies sourcing decisions [1].

Lipophilic Fragment Merging in CNS-Targeted Lead Optimization

For CNS drug discovery programs employing fragment-based drug design, the target compound's increased logP (~2.79) and tPSA (47 Ų) compared to simpler piperidine-pyrazine fragments make it a suitable intermediate- lipophilicity building block for hit-to-lead optimization where balancing blood-brain barrier penetration with aqueous solubility is critical [1].

Scaffold-Hopping from Piperazine to Piperidine Core in Kinase or GPCR Libraries

The compound can serve as a piperidine-based scaffold-hop replacement for 4-chlorobenzylpiperazine-containing screening hits. The substitution of the piperazine core with piperidine eliminates one hydrogen bond donor and modulates basicity (ΔpKa ~2 units), which may improve off-target selectivity profiles; procurement for focused library synthesis is warranted when piperazine-related hERG or α1-adrenergic liabilities need to be engineered out [1].

Building Block for Diversity-Oriented Synthesis of Pyrazine-Containing Compound Collections

As a commercially available building block with three reactive/functional diversification points (pyrazine halo-substitution sites, piperidine secondary amine after deprotection, and potential Suzuki coupling at the chlorophenyl ring), the compound is well-suited for parallel synthesis of diverse screening libraries, particularly when the 4-chlorobenzyl group is intended to remain constant as a privileged hydrophobic moiety [1].

Quote Request

Request a Quote for 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.